molecular formula C17H20N4O2 B5668764 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine

1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine

Cat. No.: B5668764
M. Wt: 312.37 g/mol
InChI Key: RVUWSAZNEWKLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound was first synthesized in the 1970s and has since been used in various studies to understand the mechanism of action of nucleoside transporters and their role in various biological processes.

Mechanism of Action

1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This inhibition can lead to a decrease in the intracellular concentration of nucleosides, which can have various effects on cellular processes such as DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death by decreasing the intracellular concentration of nucleosides. In neurons, this compound has been shown to modulate the release of neurotransmitters by regulating the uptake of adenosine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its ability to selectively inhibit nucleoside transporters without affecting other cellular processes. This allows researchers to study the specific role of nucleoside transporters in various biological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for research involving 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the role of nucleoside transporters in cancer, as this compound has shown promising results in inhibiting cancer cell proliferation. Another area of interest is the development of new compounds that can selectively target specific nucleoside transporters, which could have potential therapeutic applications in various diseases. Additionally, further research is needed to understand the physiological and biochemical effects of this compound in different cell types and tissues, as well as its potential toxicity and side effects.

Synthesis Methods

1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the reaction of the resulting product with 3-pyridinylmethylamine. The final product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. This compound has been used to investigate the transport of nucleosides across the cell membrane, as well as the regulation of nucleoside uptake by various factors such as pH and substrate concentration.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-6-2-1-5-16(17)14-20-10-8-19(9-11-20)13-15-4-3-7-18-12-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUWSAZNEWKLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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